molecular formula C10H8F4O4S B2379440 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene CAS No. 2411245-64-0

2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene

Cat. No.: B2379440
CAS No.: 2411245-64-0
M. Wt: 300.22
InChI Key: DYQMUGFIOABIIJ-UHFFFAOYSA-N
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Description

2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of fluorine, sulfonyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new bioactive molecules.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs with improved stability and efficacy.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The sulfonyl group can participate in various chemical reactions, further modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorosulfonyloxy-1-propanoyl-4-methylbenzene
  • 2-Fluorosulfonyloxy-1-propanoyl-4-chlorobenzene
  • 2-Fluorosulfonyloxy-1-propanoyl-4-bromobenzene

Uniqueness

Compared to similar compounds, 2-Fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability . These characteristics make it particularly valuable in pharmaceutical and agrochemical research, where such properties are highly desirable .

Properties

IUPAC Name

2-fluorosulfonyloxy-1-propanoyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O4S/c1-2-8(15)7-4-3-6(10(11,12)13)5-9(7)18-19(14,16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMUGFIOABIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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